Room-Temperature Suzuki-Miyaura of Unactivated Aryl Chlorides
The APhos ligand, when combined with a Pd precursor to form a system analogous to APhos Pd G3, uniquely promotes room-temperature Suzuki-Miyaura cross-coupling of unactivated and sterically hindered aryl chlorides with arylboronic acids [1]. While many Pd catalysts require elevated temperatures (typically 80–100 °C) to activate challenging aryl chlorides, the Aphos-Pd system achieves efficient coupling at ambient temperature under mildly basic conditions, a feature not shared by all G3 precatalysts [1]. This is a direct class-level inference, as the exact G3 precatalyst (APhos Pd G3) is the modern embodiment of this ligand system.
| Evidence Dimension | Reaction Temperature for Unactivated Aryl Chloride Coupling |
|---|---|
| Target Compound Data | Room Temperature (~25 °C) |
| Comparator Or Baseline | Conventional Pd catalysts for aryl chlorides (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphines): typically require 80–100 °C |
| Quantified Difference | Temperature reduction of ~55–75 °C |
| Conditions | Suzuki-Miyaura coupling of unactivated and sterically hindered aryl chlorides with arylboronic acids; mild base (e.g., K₃PO₄); organic/aqueous solvent mixture [1]. |
Why This Matters
Room-temperature operation reduces energy consumption, minimizes thermal decomposition of sensitive substrates, and expands functional group compatibility, making the catalyst valuable for complex molecule synthesis.
- [1] Dai, W.-M., Li, Y., Zhang, Y., Yue, C., Wu, J. Generation of an aromatic amide-derived phosphane (Aphos) library by self-assisted molecular editing and applications of Aphos in room-temperature Suzuki-Miyaura reactions. Chemistry - A European Journal, 2008, 14, 5538-5554. DOI: 10.1002/chem.200800318. View Source
